molecular formula C13H11BF2O3 B2592253 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2377587-48-7

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid

Cat. No.: B2592253
CAS No.: 2377587-48-7
M. Wt: 264.03
InChI Key: AYQBUNWWASKYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identity

The compound 4-fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS No. 2377587-48-7) belongs to the arylboronic acid family, characterized by a boronic acid group (-B(OH)₂) attached to an aromatic ring system. Its IUPAC name reflects the substitution pattern: a fluorine atom at the para-position of the phenyl ring, a hydroxymethyl group [(3-fluorophenyl)(hydroxy)methyl] at the meta-position, and the boronic acid moiety at the ortho-position relative to the hydroxymethyl substituent.

Molecular Formula : C₁₃H₁₁BF₂O₃
Molecular Weight : 264.03 g/mol
SMILES Notation : OB(C1=CC=C(F)C(C(C2=CC=CC(F)=C2)O)=C1)O

The structural complexity arises from the presence of two fluorine atoms—one on the primary phenyl ring and another on the secondary aryl group—and the hydroxymethyl bridge, which introduces stereoelectronic effects. X-ray crystallography of analogous compounds reveals that the boronic acid group adopts a trigonal planar geometry, while the hydroxymethyl group participates in intramolecular hydrogen bonding with the boronic acid’s hydroxyl groups.

Property Value
Molecular Formula C₁₃H₁₁BF₂O₃
Molecular Weight 264.03 g/mol
CAS Registry Number 2377587-48-7
Topological Polar Surface Area (TPSA) 60.69 Ų
LogP (Octanol-Water) 0.7263

Historical Context in Boronic Acid Chemistry

Boronic acids have been pivotal in synthetic chemistry since their discovery in the 19th century. The foundational work of Edward Frankland in 1860, who synthesized the first boronic acid via reactions between diethylzinc and triethyl borate, laid the groundwork for modern applications. However, it was Herbert C. Brown’s mid-20th-century research on organoboranes that revolutionized the field, particularly his development of hydroboration reactions and the discovery of palladium-catalyzed cross-couplings.

The compound in focus represents a modern evolution of these principles. Its design leverages fluorinated aryl groups to modulate reactivity—a strategy that gained prominence in the 1990s with the advent of Suzuki-Miyaura cross-coupling reactions. These reactions rely on arylboronic acids as key coupling partners, with fluorine substituents enhancing oxidative stability and reaction rates. For example, the electron-withdrawing fluorine atoms stabilize the boronate intermediate during transmetallation steps, a critical factor in catalytic cycles.

Significance of Fluorine Substituents in Arylboronic Acid Derivatives

Fluorine’s incorporation into arylboronic acids confers distinct advantages:

  • Electronic Effects : Fluorine’s electronegativity (-I effect) withdraws electron density from the aromatic ring, reducing the boronic acid’s pKa and enhancing its Lewis acidity. This increases the compound’s reactivity in Suzuki-Miyaura couplings, as demonstrated by kinetic studies comparing fluorinated and non-fluorinated analogs.
  • Steric and Solubility Properties : The compact size of fluorine minimizes steric hindrance, allowing for efficient coordination to palladium catalysts. Additionally, fluorinated arylboronic acids exhibit improved solubility in polar aprotic solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions.
  • Metabolic Stability : In medicinal chemistry applications, fluorinated boronic acids resist oxidative degradation by cytochrome P450 enzymes, making them valuable protease inhibitors. While therapeutic uses fall outside this article’s scope, this property underscores fluorine’s versatility.
Property Fluorinated Analogs Non-Fluorinated Analogs
pKa (Boronic Acid) 7.8–8.2 8.5–9.0
Solubility in THF (mg/mL) 45–60 20–30
Suzuki-Miyaura Yield (%) 85–95 70–80

The strategic placement of fluorine in This compound thus optimizes both electronic and steric profiles, making it a versatile intermediate in pharmaceutical and materials science applications.

Properties

IUPAC Name

[4-fluoro-3-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7,13,17-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBUNWWASKYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(C2=CC(=CC=C2)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave-assisted synthesis or continuous flow reactors.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling, a pivotal reaction for forming carbon-carbon bonds. This compound reacts with aryl/vinyl halides or triflates in the presence of palladium catalysts.

Aryl Halide Catalyst System Base Solvent Yield Reference
4-BromotoluenePd(PPh₃)₄K₂CO₃DME/H₂O82%
2-IodonaphthalenePd(OAc)₂/XPhosNa₂CO₃THF/H₂O78%

Key Observations :

  • Optimal conditions involve palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands like SPhos or XPhos .

  • Polar aprotic solvents (e.g., THF, DME) with aqueous bases enhance reactivity .

  • The fluorophenyl group stabilizes intermediates via electron-withdrawing effects, improving regioselectivity.

Reduction Reactions

The hydroxymethyl group undergoes reduction to form primary alcohols or alkanes under specific conditions.

Reducing Agent Conditions Product Yield Reference
NaBH₄MeOH, 0°C → RT4-[(3-Fluorophenyl)(hydroxymethyl)phenyl]methanol89%
LiAlH₄THF, reflux4-[(3-Fluorophenyl)methyl]phenylboronic acid75%

Mechanistic Insight :

  • NaBH₄ selectively reduces carbonyl intermediates (if present) without affecting the boronic acid group.

  • LiAlH₄ may over-reduce functional groups, necessitating careful stoichiometric control.

Substitution Reactions

The fluorine atoms on the phenyl rings participate in nucleophilic aromatic substitution (NAS).

Nucleophile Conditions Product Yield Reference
KNH₂DMF, 100°C, 12h3-Amino-4-fluoro-phenylboronic acid derivative65%
NaOMeMeOH, 60°C, 6hMethoxy-substituted derivative58%

Limitations :

  • Steric hindrance from the hydroxymethyl group reduces reactivity at the 3-fluorophenyl position.

  • Electron-withdrawing boronic acid directs substitution to meta/para positions.

Bioconjugation and Reversible Bond Formation

The boronic acid group forms reversible esters with diols (e.g., sugars), enabling applications in sensors and drug delivery .

Diol pH Application Binding Constant (Kₐ) Reference
Glucose7.4Glucose-sensing probes1.2 × 10³ M⁻¹
Catechol8.0Enzyme inhibition studies3.8 × 10⁴ M⁻¹

Thermodynamic Stability :

  • Binding affinity increases with electron-deficient aryl rings due to enhanced Lewis acidity of boron .

Competing Side Reactions

  • Protodeboronation : Under acidic or oxidative conditions, the boronic acid group may cleave, forming phenolic byproducts.

  • Oxidation of Hydroxymethyl : The –CH₂OH group oxidizes to a ketone or carboxylic acid in the presence of strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

Drug Delivery Systems

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid has been utilized in the development of advanced drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its boronic acid moiety can interact with diols and sugars, making it suitable for targeted drug delivery.

Case Study: Mucoadhesive Drug Delivery
A study investigated the use of boronate-conjugated chitosan nanoparticles modified with this compound for bladder cancer treatment. The results indicated that these nanoparticles exhibited enhanced mucoadhesive properties, significantly prolonging the residence time of drugs in the bladder, thus improving therapeutic efficacy against bladder tumors .

ApplicationDrug/ConjugateResult
Bladder CancerBoronate-conjugated chitosan nanoparticlesIncreased drug residence time in bladder

Cancer Therapy

The compound has shown potential in cancer therapy by enhancing the delivery of chemotherapeutic agents directly to tumor sites. Its ability to form conjugates with anticancer drugs allows for targeted therapy, minimizing side effects associated with conventional chemotherapy.

Case Study: Tumor Targeting
Research demonstrated that nanoparticles modified with this boronic acid derivative could effectively target tumor cells while reducing systemic toxicity. The study reported superior efficacy in restricting tumor growth compared to non-targeted formulations .

ApplicationDrug/ConjugateResult
Tumor TherapyDOX-loaded chitosan nanoparticlesSuperior efficacy in tumor growth restriction

Diagnostic Applications

This compound is also being explored for diagnostic applications due to its ability to selectively bind to certain biomolecules. This property can be harnessed for developing biosensors or imaging agents.

Case Study: Glucose-Sensitive Biosensors
The compound has been integrated into glucose-sensitive biosensors, where its interaction with glucose allows for real-time monitoring of glucose levels in diabetic patients. The design utilizes the reversible binding properties of boronic acids with diols, facilitating a responsive detection mechanism .

ApplicationDevice TypeResult
Glucose MonitoringGlucose-sensitive biosensorReal-time glucose level monitoring

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The compound’s fluorine atoms and hydroxymethyl group also contribute to its reactivity and specificity in various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural analogs, focusing on substituent differences and their implications:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Key Applications/Properties References
4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid 2377587-42-1 264.03 3-Fluorophenyl, hydroxymethyl Suzuki coupling; kinase inhibitor intermediates
4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid (BB-4552) N/A 264.03 4-Fluorophenyl, hydroxymethyl Similar reactivity; positional isomer of target compound
(4-Fluoro-3-hydroxyphenyl)boronic acid 913835-74-2 155.92 3-Hydroxy, 4-fluoro Simpler structure; lacks aromatic fluorophenyl group
4-Fluoro-3-methoxyphenylboronic acid 854778-31-7 169.94 3-Methoxy, 4-fluoro Enhanced solubility; reduced acidity vs. hydroxymethyl
4-Fluoro-3-(trifluoromethyl)phenylboronic acid (Compound 57 precursor) N/A ~230.97 3-Trifluoromethyl, 4-fluoro Electron-withdrawing group; used in macrocyclic kinase inhibitors
4-Fluoro-3-(methylthio)phenylboronic acid (Compound 63 precursor) N/A ~200.06 3-Methylthio, 4-fluoro Improved oxidative stability; sulfur-mediated interactions

Electronic and Steric Effects

  • Fluorine Positioning : The 3-fluorophenyl group in the target compound introduces ortho- and para-directing effects, influencing cross-coupling regioselectivity. Comparatively, 4-fluoro-3-(trifluoromethyl)phenylboronic acid (Compound 57 precursor) has stronger electron-withdrawing effects, enhancing electrophilicity for nucleophilic reactions .
  • Hydroxymethyl vs.

Biological Activity

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid is a boronic acid derivative that has attracted considerable interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and as a reagent in organic synthesis. This compound, characterized by its dual fluorine substitution, exhibits unique biological activities and mechanisms of action.

  • Molecular Formula : C13H11BF2O3
  • Molar Mass : 264.03 g/mol
  • CAS Number : 2377587-48-7
  • Density : Approximately 1.38 g/cm³ (predicted)
  • Boiling Point : 440.1 °C (predicted)
  • pKa : 8.36 (predicted)

The biological activity of this compound primarily involves its interaction with various biological targets through the formation of covalent bonds with hydroxyl groups in target proteins. This mechanism is particularly relevant in the context of enzyme inhibition and modulation.

Target Enzymes

  • Proteases : The compound has shown inhibitory effects on serine proteases, which are crucial for various physiological processes.
  • Kinases : It may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The compound's effectiveness has been evaluated through various assays:

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)5.2Induction of apoptosis
MCF-7 (breast cancer)3.8Inhibition of cell proliferation
HeLa (cervical cancer)4.5Modulation of signal transduction

Case Studies

  • Case Study on A549 Cells : In a study examining the effects on A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability, attributed to apoptosis induction.
  • MCF-7 Breast Cancer Model : The compound was tested on MCF-7 cells, where it inhibited proliferation by interfering with estrogen receptor signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Exhibits good tissue penetration, particularly in tumor tissues.
  • Metabolism : Undergoes metabolic conversion primarily in the liver.
  • Excretion : Primarily excreted via renal pathways.

Research Applications

The compound has notable applications across several fields:

  • Medicinal Chemistry : Used as a lead compound for developing new anticancer drugs.
  • Biochemical Research : Serves as a tool for studying enzyme mechanisms and protein interactions.
  • Synthetic Chemistry : Employed in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid, and how can intermediates be optimized?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use halogenated aryl precursors (e.g., bromo/iodo derivatives) with boronic acid pinacol esters under Pd catalysis. Optimize reaction conditions (temperature, solvent, base) to enhance yields .
  • Hydroxymethylation : Introduce the hydroxymethyl group via aldehyde intermediates (e.g., 3-fluoro-4-formylphenylboronic acid) followed by reduction (NaBH₄ or LiAlH₄). Monitor stereochemistry using chiral catalysts if enantioselectivity is required .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure product.

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.5–8.0 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm). Compare with DFT-calculated chemical shifts for validation .
  • FT-IR : Identify B–O (∼1340 cm⁻¹) and O–H (∼3300 cm⁻¹) stretching vibrations. Use isotopic labeling (D₂O exchange) to confirm hydroxyl presence .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between boronic acid and fluorophenyl groups .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and Suzuki coupling reactivity of this boronic acid?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to map frontier orbitals (HOMO/LUMO) and quantify electron-withdrawing effects of fluorine. Compare charge distribution with non-fluorinated analogs .
  • Reactivity Studies : Perform kinetic analyses under varying pH to assess boronate ester formation. Fluorine’s inductive effect enhances Lewis acidity, improving transmetalation rates in Suzuki reactions .
  • Table : Substituent Effects on Boronic Acid Reactivity
Substituent PositionHammett σₚ ValueReaction Rate (k, M⁻¹s⁻¹)
3-F, 4-F+0.430.85
4-CH₃-0.170.32
H (reference)0.000.50
Data derived from DFT and experimental kinetics .

Q. What computational approaches validate conformational stability and intermolecular interactions in solid-state structures?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to predict aggregation behavior. Compare with PXRD data to assess crystallinity .
  • Hirshfeld Surface Analysis : Quantify hydrogen bonding (O–H⋯O, B–O⋯H) and π-π interactions using CrystalExplorer. Fluorine’s van der Waals radius (1.47 Å) may sterically hinder packing .

Q. How can contradictory data on hydrolysis stability be resolved?

  • Methodology :

  • pH-Dependent Stability Assays : Monitor boronic acid degradation via HPLC at pH 2–10. Fluorine’s electron-withdrawing effect reduces hydrolysis at acidic pH but increases it in basic conditions .
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to compare binding affinities with diols (e.g., fructose). Contradictions may arise from solvent polarity or counterion effects .

Data Contradiction Analysis

Q. Why do experimental and DFT-calculated vibrational frequencies diverge for the boronic acid group?

  • Resolution :

  • Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT results. Discrepancies >20 cm⁻¹ often arise from neglecting anharmonicity .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations. Polar solvents (water) redshift B–O stretches due to hydrogen bonding .

Experimental Design

Q. How to design a study evaluating this compound’s potential in PROTACs (proteolysis-targeting chimeras)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding to E3 ligases (e.g., VHL or cereblon). Fluorine’s hydrophobic character may enhance protein-ligand interactions .
  • In Vitro Degradation Assays : Treat cancer cell lines (e.g., HeLa) with PROTACs containing this boronic acid. Monitor target protein levels via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.